molecular formula C13H15NO4 B14677555 4,6,8-Trimethoxy-1-methylquinolin-2(1H)-one CAS No. 38989-33-2

4,6,8-Trimethoxy-1-methylquinolin-2(1H)-one

Cat. No.: B14677555
CAS No.: 38989-33-2
M. Wt: 249.26 g/mol
InChI Key: HUEOHMDDTPRFAB-UHFFFAOYSA-N
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Description

4,6,8-Trimethoxy-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethoxy-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6,8-trimethoxyquinoline and methylating agents.

    Methylation: The methylation of 4,6,8-trimethoxyquinoline is carried out using methyl iodide in the presence of a base like potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its quinoline core structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,8-Trimethoxy-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The methoxy groups and quinoline core play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

4,6,8-Trimethoxy-1-methylquinolin-2(1H)-one is unique due to the presence of three methoxy groups and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

38989-33-2

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4,6,8-trimethoxy-1-methylquinolin-2-one

InChI

InChI=1S/C13H15NO4/c1-14-12(15)7-10(17-3)9-5-8(16-2)6-11(18-4)13(9)14/h5-7H,1-4H3

InChI Key

HUEOHMDDTPRFAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1C(=CC(=C2)OC)OC)OC

Origin of Product

United States

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